molecular formula C11H21Cl2N5 B608215 JNJ-39758979 dihydrochloride CAS No. 1620648-30-7

JNJ-39758979 dihydrochloride

Cat. No.: B608215
CAS No.: 1620648-30-7
M. Wt: 294.22 g/mol
InChI Key: KXPWYAVIFCXPRW-YCBDHFTFSA-N
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Description

JNJ 39758979 dihydrochloride is a high-affinity and selective antagonist of the histamine H4 receptor. This compound is known for its oral bioavailability and significant selectivity for the histamine H4 receptor over other histamine receptors. It has been extensively studied for its potential therapeutic applications in inflammatory and pruritic conditions .

Preparation Methods

The synthesis of JNJ 39758979 dihydrochloride involves several steps, starting from commercially available starting materials. The key synthetic route includes the formation of the pyrrolidine ring and the subsequent attachment of the pyridinamine moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

JNJ 39758979 dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: JNJ 39758979 dihydrochloride can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

JNJ 39758979 dihydrochloride has been widely used in scientific research due to its selective antagonism of the histamine H4 receptor. Some of its applications include:

    Chemistry: Used as a tool compound to study the histamine H4 receptor and its role in various chemical processes.

    Biology: Employed in studies to understand the biological functions of the histamine H4 receptor in different cell types and tissues.

    Medicine: Investigated for its potential therapeutic effects in conditions such as asthma, allergic rhinitis, and atopic dermatitis.

    Industry: Utilized in the development of new drugs targeting the histamine H4 receptor .

Mechanism of Action

JNJ 39758979 dihydrochloride exerts its effects by selectively binding to and antagonizing the histamine H4 receptor. This receptor is involved in the regulation of immune responses and inflammation. By blocking the histamine H4 receptor, JNJ 39758979 dihydrochloride inhibits the downstream signaling pathways that lead to inflammation and pruritus. The molecular targets and pathways involved include the inhibition of histamine-induced cAMP inhibition and the reduction of eosinophil shape change .

Comparison with Similar Compounds

JNJ 39758979 dihydrochloride is unique due to its high selectivity and affinity for the histamine H4 receptor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and side effect profiles.

Properties

CAS No.

1620648-30-7

Molecular Formula

C11H21Cl2N5

Molecular Weight

294.22 g/mol

IUPAC Name

4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine;dihydrochloride

InChI

InChI=1S/C11H19N5.2ClH/c1-7(2)9-5-10(15-11(13)14-9)16-4-3-8(12)6-16;;/h5,7-8H,3-4,6,12H2,1-2H3,(H2,13,14,15);2*1H/t8-;;/m1../s1

InChI Key

KXPWYAVIFCXPRW-YCBDHFTFSA-N

Isomeric SMILES

CC(C)C1=CC(=NC(=N1)N)N2CC[C@H](C2)N.Cl.Cl

SMILES

CC(C)C1=CC(=NC(=N1)N)N2CCC(C2)N.Cl.Cl

Canonical SMILES

CC(C)C1=CC(=NC(=N1)N)N2CCC(C2)N.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-39758979 2HCl;  JNJ-39758979 dihydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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